Acutilol A

Description

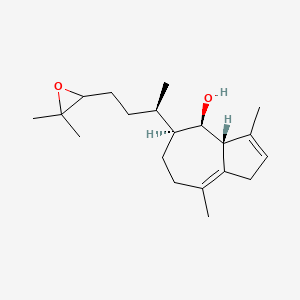

Acutilol A is a diterpenoid compound derived from the marine brown alga Dictyota acutiloba, characterized by a pachydictyane carbon skeleton with a distinctive ∆1,10 double bond . It was first isolated from samples collected in Kauai, Hawaii, alongside its derivatives this compound acetate and Acutilol B. These compounds are renowned for their potent feeding deterrent activity against temperate herbivorous fish and sea urchins, such as Lagodon rhomboides and Arbacia punctulata, at concentrations as low as 13–18% of their natural levels in the alga . Additionally, crude extracts of D. acutiloba from India exhibit broad-spectrum antimicrobial activity against bacteria and fungi .

Properties

CAS No. |

182284-97-5 |

|---|---|

Molecular Formula |

C20H32O2 |

Molecular Weight |

304.5 g/mol |

IUPAC Name |

(3aR,4R,5S)-5-[(2R)-4-(3,3-dimethyloxiran-2-yl)butan-2-yl]-3,8-dimethyl-1,3a,4,5,6,7-hexahydroazulen-4-ol |

InChI |

InChI=1S/C20H32O2/c1-12-6-10-16(13(2)8-11-17-20(4,5)22-17)19(21)18-14(3)7-9-15(12)18/h7,13,16-19,21H,6,8-11H2,1-5H3/t13-,16+,17?,18-,19-/m1/s1 |

InChI Key |

YBQDGKYVLDZIDN-SGKAGNBOSA-N |

SMILES |

CC1=C2CC=C(C2C(C(CC1)C(C)CCC3C(O3)(C)C)O)C |

Isomeric SMILES |

CC1=C2CC=C([C@H]2[C@@H]([C@@H](CC1)[C@H](C)CCC3C(O3)(C)C)O)C |

Canonical SMILES |

CC1=C2CC=C(C2C(C(CC1)C(C)CCC3C(O3)(C)C)O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparison of this compound with Key Diterpenes from Dictyota Species

Functional Differentiation

Feeding Deterrence

In contrast, Pachydictyol A from D. dichotoma demonstrates broader cytotoxic effects, inhibiting human cancer cell lines (HeLa) at IC50 values of 5–10 µg/mL .

Antimicrobial Activity

While this compound’s crude extracts show antibacterial and antifungal properties, Dictyotadiol from D. dichotoma and xenicanes from D. ciliolata exhibit targeted antifungal activity against Candida albicans . Dictyocrenulol ’s insecticidal activity against mosquito larvae further highlights the genus’s ecological versatility .

Therapeutic Potential

Dictyotadiol and dolabellanes from D. pfaffi demonstrate antiviral and antitubercular properties, unlike this compound, which lacks reported antiviral activity . Dictyoxide ’s antifouling activity against barnacle larvae is unique among these compounds, suggesting applications in marine coatings .

Mechanistic Insights

- Structural Determinants : The ∆1,10 double bond in this compound likely enhances its interaction with herbivore taste receptors, contributing to deterrence. Acetylation (e.g., this compound acetate) increases lipid solubility, enhancing bioactivity .

- Ecological Adaptation : The differential efficacy of this compound against temperate versus tropical herbivores reflects evolutionary adaptations in herbivore resistance to algal chemical defenses .

Q & A

Q. How can researchers align this compound study documentation with FAIR (Findable, Accessible, Interoperable, Reusable) principles?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.